4-Sulfobutane-1-sulfonyl fluoride
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Overview
Description
4-Sulfobutane-1-sulfonyl fluoride is a versatile compound widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of two sulfonyl fluoride groups attached to a butane backbone, making it a valuable reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Sulfobutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonic acids or sulfonates with fluorinating agents under mild conditions. For instance, a one-pot synthesis method uses sulfonates or sulfonic acids with readily available reagents to produce sulfonyl fluorides . Another method involves the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of sulfolane. This process is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Sulfobutane-1-sulfonyl fluoride undergoes various chemical reactions, including substitution, oxidation, and reduction. It is particularly known for its role in sulfur (VI) fluoride exchange (SuFEx) reactions, where it acts as an electrophilic reagent .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, phenoxides, and enolates. These reactions typically occur under mild conditions, making the compound highly versatile .
Major Products: The major products formed from reactions involving this compound include sulfonamides, aryl nonaflates, and alkenyl nonaflates. These products are valuable intermediates in various organic synthesis processes .
Scientific Research Applications
4-Sulfobutane-1-sulfonyl fluoride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-sulfobutane-1-sulfonyl fluoride involves its role as an electrophilic reagent. It reacts with nucleophiles to form stable sulfur (VI) linkages. This process is facilitated by the compound’s ability to engage with nucleophiles under suitable reaction conditions, leading to the formation of covalent bonds .
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are excellent electrophiles but are more reactive than sulfonyl fluorides.
Triflic Anhydride: While triflic anhydride is commonly used in similar reactions, 4-sulfobutane-1-sulfonyl fluoride offers advantages such as lower cost and greater stability.
Uniqueness: this compound stands out due to its balance of reactivity and stability, making it a preferred reagent in various chemical and industrial applications. Its ability to form stable covalent linkages under mild conditions further enhances its utility in scientific research and industrial processes .
Properties
Molecular Formula |
C4H9FO5S2 |
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Molecular Weight |
220.2 g/mol |
IUPAC Name |
4-fluorosulfonylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H9FO5S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,8,9,10) |
InChI Key |
ZUXLUWHVGLJWLS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)F)CS(=O)(=O)O |
Origin of Product |
United States |
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